4-[(E)-(2-bromophenyl)methylideneamino]-3-cyclohexyl-1H-1,2,4-triazole-5-thione
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Overview
Description
4-{[(E)-(2-bromophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a bromophenyl group, a cyclohexyl group, and a triazole ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(2-bromophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2-bromobenzaldehyde with 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(2-bromophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Substituted triazoles.
Scientific Research Applications
4-{[(E)-(2-bromophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the synthesis of other heterocyclic compounds and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 4-{[(E)-(2-bromophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can coordinate with metal ions, forming stable complexes. The bromophenyl group can interact with biological targets, potentially inhibiting enzymes or disrupting cellular processes. The thiol group can undergo redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(3-bromophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(4-bromophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(2-bromophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 4-{[(E)-(2-bromophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes .
Properties
Molecular Formula |
C15H17BrN4S |
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Molecular Weight |
365.3 g/mol |
IUPAC Name |
4-[(E)-(2-bromophenyl)methylideneamino]-3-cyclohexyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H17BrN4S/c16-13-9-5-4-8-12(13)10-17-20-14(18-19-15(20)21)11-6-2-1-3-7-11/h4-5,8-11H,1-3,6-7H2,(H,19,21)/b17-10+ |
InChI Key |
QLDRDCKQFLYWOP-LICLKQGHSA-N |
Isomeric SMILES |
C1CCC(CC1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3Br |
Canonical SMILES |
C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC=CC=C3Br |
Origin of Product |
United States |
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